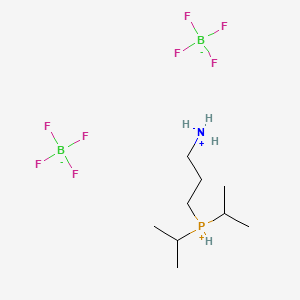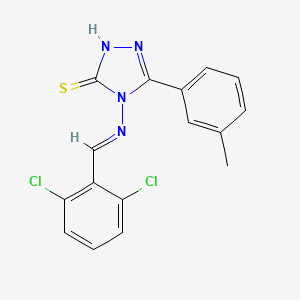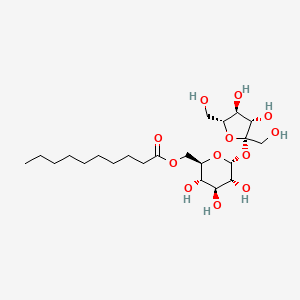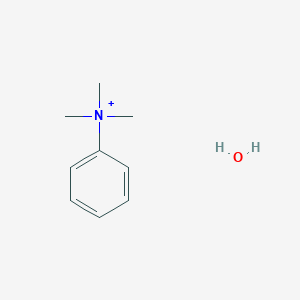
trimethylanilinium hydroxide (TMAH), 0.2 M in methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylanilinium hydroxide, 0.2 M in methanol, is a chemical compound used primarily as an esterification reagent. It is particularly effective in forming methyl derivatives of molecules that have replaceable protons attached to nitrogen, such as barbiturates, sedatives, xanthine bases, phenolic alkaloids, and fatty acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylanilinium hydroxide is synthesized by the reaction of trimethylaniline with a strong base, such as sodium hydroxide or potassium hydroxide, in methanol. The reaction typically occurs at room temperature and results in the formation of trimethylanilinium hydroxide in methanol .
Industrial Production Methods
In industrial settings, the production of trimethylanilinium hydroxide involves the use of large-scale reactors where trimethylaniline is mixed with methanol and a strong base. The reaction is carefully controlled to ensure the complete conversion of trimethylaniline to trimethylanilinium hydroxide. The product is then purified and concentrated to the desired 0.2 M concentration in methanol .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylanilinium hydroxide undergoes several types of chemical reactions, including:
Esterification: It is used to form methyl esters from carboxylic acids.
Etherification: It can convert alcohols into ethers.
N-alkylation: It forms N-methyl derivatives by replacing hydrogen atoms attached to nitrogen.
Common Reagents and Conditions
Esterification: Carboxylic acids and trimethylanilinium hydroxide in methanol.
Etherification: Alcohols and trimethylanilinium hydroxide in methanol.
N-alkylation: Amines and trimethylanilinium hydroxide in methanol.
Major Products
Esterification: Methyl esters.
Etherification: Ethers.
N-alkylation: N-methyl derivatives.
Aplicaciones Científicas De Investigación
Trimethylanilinium hydroxide has a wide range of applications in scientific research:
Mecanismo De Acción
Trimethylanilinium hydroxide exerts its effects through the formation of methyl derivatives. The compound acts as an alkylating agent, replacing hydrogen atoms attached to nitrogen with methyl groups. This process involves the nucleophilic attack of the nitrogen atom on the methyl group, resulting in the formation of N-methyl derivatives . The molecular targets and pathways involved in this mechanism include the nitrogen atoms in amines, carboxylic acids, and alcohols .
Comparación Con Compuestos Similares
Trimethylanilinium hydroxide is unique in its ability to form methyl derivatives of nitrogen-bearing molecules. Similar compounds include:
Tetramethylammonium hydroxide: Used for similar esterification and methylation reactions but differs in its structure and reactivity.
Trimethylphenylammonium hydroxide: Another name for trimethylanilinium hydroxide.
Benzyltrimethylammonium hydroxide: Used for similar reactions but has a benzyl group instead of a phenyl group.
Trimethylanilinium hydroxide stands out due to its specific application in the derivatization of barbiturates and other nitrogen-bearing molecules, making it a preferred reagent in various analytical and industrial processes .
Propiedades
Fórmula molecular |
C9H16NO+ |
|---|---|
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
trimethyl(phenyl)azanium;hydrate |
InChI |
InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1; |
Clave InChI |
HADKRTWCOYPCPH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC=CC=C1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)

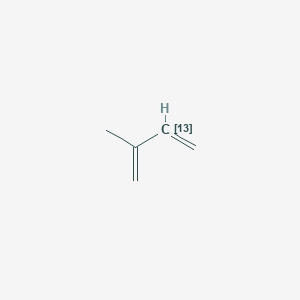
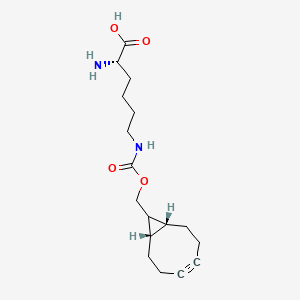

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

